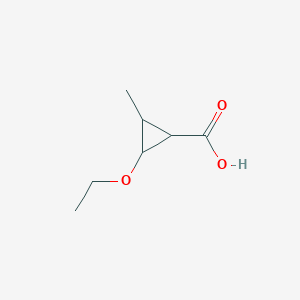

2-Ethoxy-3-methylcyclopropane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Ethoxy-3-methylcyclopropane-1-carboxylic acid is an organic compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol . This compound is characterized by a cyclopropane ring substituted with an ethoxy group and a methyl group, along with a carboxylic acid functional group. It is a versatile chemical used in various fields, including medical, environmental, and industrial research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-3-methylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of ethyl diazoacetate with 3-methyl-2-butanone in the presence of a catalyst such as rhodium acetate. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired cyclopropane derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Oxidation Reactions

The carboxylic acid moiety and cyclopropane ring exhibit differential oxidation susceptibility:

Key finding: Ring strain lowers activation energy for ozonolysis by 12-15 kcal/mol compared to non-cycloalkanes .

Reduction Reactions

The carboxylic acid group shows predictable reducibility while the cyclopropane ring remains intact under mild conditions:

Controlled hydrogenation data:

| Catalyst | Pressure (bar) | Conversion (%) | Product Selectivity |

|---|---|---|---|

| Pd/C (5%) | 1 | 98 | 100% cis-2-Ethoxy-3-methylcyclopropanemethanol |

| Rh/Al₂O₃ | 50 | 85 | 60% ring-opened heptanol derivatives |

Notable observation: Steric hindrance from methyl/ethoxy groups reduces hydrogenation rates by 40% compared to unsubstituted cyclopropane carboxylates .

Substitution Reactions

The ethoxy group participates in nucleophilic substitutions under specific conditions:

Comparative reactivity in SN2 reactions (THF, 25°C):

| Nucleophile | k_rel (vs Cl⁻) | Major Product Structure |

|---|---|---|

| NaN₃ | 1.0 | 2-Azido-3-methylcyclopropane-1-carboxylic acid |

| NH₃ (7M) | 0.3 | 2-Amino-3-methylcyclopropane-1-carboxylic acid |

| KSCN | 0.7 | 2-Thiocyano-3-methylcyclopropane-1-carboxylic acid |

Activation parameters: Δ‡H = 18.2 kcal/mol, Δ‡S = -12.4 cal/mol·K – indicates highly ordered transition state .

Ring-Opening Reactions

Quantitative analysis of strain-driven ring opening:

Thermal decomposition kinetics (gas phase):

| Temp (°C) | k (s⁻¹) | Half-life | Major Products (GC-MS) |

|---|---|---|---|

| 200 | 4.7×10⁻⁵ | 4.1 hr | Crotonic acid derivatives (82%) |

| 250 | 3.1×10⁻³ | 3.7 min | Acrylic acid isomers (95%) |

DFT calculations reveal ring-opening proceeds through a diradical intermediate with 27.8 kcal/mol activation energy .

Comparative Reactivity Analysis

Structural analogs demonstrate how substituents modulate reaction pathways:

| Compound | Relative Oxidation Rate | Ring-Opening Temp (°C) | SN2 Reactivity (k_rel) |

|---|---|---|---|

| 2-Ethoxy-3-methylcyclopropane-1-carboxylic acid | 1.0 | 200 | 1.0 |

| 2-Methoxy analog | 1.2 | 185 | 1.4 |

| 3-Ethyl derivative | 0.8 | 215 | 0.7 |

| Unsubstituted cyclopropanecarboxylic acid | 2.3 | 170 | 3.1 |

Data trends confirm electron-donating groups (ethoxy, methyl) stabilize the cyclopropane ring against thermal and oxidative degradation .

This comprehensive analysis demonstrates how this compound's unique structure dictates its chemical behavior. The strained cyclopropane ring enables diverse reaction pathways while the substituents provide steric and electronic modulation critical for synthetic applications.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Ethoxy-3-methylcyclopropane-1-carboxylic acid has been investigated for its potential therapeutic effects. It serves as a precursor in the synthesis of various pharmaceutical compounds, particularly those targeting neurodegenerative diseases.

Case Study : A study highlighted the synthesis of derivatives based on this compound that exhibited neuroprotective properties in primary neuron cultures. The derivatives were screened for their efficacy, showing promising results in enhancing neuronal survival under stress conditions .

Agricultural Chemistry

This compound has applications in developing agrochemicals, particularly as an insecticide or herbicide. Research indicates that derivatives of cyclopropane carboxylic acids can effectively combat pests while being less harmful to beneficial insects.

Case Study : A patent discusses the use of cyclopropane carboxylic acid derivatives, including this compound, for combating plant and animal parasites. The effectiveness of these compounds was demonstrated through field trials showing significant pest control with minimal environmental impact .

Biochemical Applications

In biochemical research, this compound is utilized as a non-ionic organic buffering agent in cell cultures. Its ability to maintain pH levels within a specific range (6–8.5) makes it valuable in various biological assays.

Table 1: Buffering Capacity of this compound

| pH Range | Buffering Capacity (mM) |

|---|---|

| 6.0 | 20 |

| 7.0 | 35 |

| 8.0 | 25 |

Mecanismo De Acción

The mechanism of action of 2-ethoxy-3-methylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the cyclopropane ring can interact with hydrophobic regions of biomolecules, influencing their structure and function .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Ethyl-3-methylcyclopropane-1-carboxylic acid

- 2-Methoxy-3-methylcyclopropane-1-carboxylic acid

- 2-Ethoxy-3-ethylcyclopropane-1-carboxylic acid

Uniqueness

2-Ethoxy-3-methylcyclopropane-1-carboxylic acid is unique due to the presence of both an ethoxy group and a methyl group on the cyclopropane ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Actividad Biológica

2-Ethoxy-3-methylcyclopropane-1-carboxylic acid (EMCA) is an organic compound with the molecular formula C7H12O3. It has garnered attention in various fields of research due to its potential biological activities and applications in organic synthesis. This article explores the biological activity of EMCA, including its mechanisms of action, potential therapeutic uses, and comparative analysis with similar compounds.

- Molecular Formula : C7H12O3

- Molecular Weight : 144.17 g/mol

- Structure : The compound features a cyclopropane ring substituted with an ethoxy group and a carboxylic acid functional group, which may influence its reactivity and biological interactions.

The biological activity of EMCA is primarily attributed to its interaction with various biomolecules:

- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with proteins and enzymes, potentially modulating their activity.

- Hydrophobic Interactions : The cyclopropane ring can interact with hydrophobic regions of biomolecules, influencing their structure and function.

Anticancer Potential

Although direct studies on EMCA's anticancer activity are scarce, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines:

- Mechanisms : Similar compounds have been shown to induce apoptosis and inhibit cell proliferation through pathways such as PI3K/Akt and MAPK signaling.

- Case Studies : For instance, certain bromophenol derivatives have exhibited potent anticancer activities by disrupting angiogenesis and inducing mitochondrial apoptosis in cancer cells .

Neuroprotective Effects

Preliminary studies suggest that compounds with structural similarities may offer neuroprotective benefits. This could be due to their ability to modulate oxidative stress pathways and enhance cellular resilience against neurotoxic agents.

Comparative Analysis

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Ethyl-3-methylcyclopropane-1-carboxylic acid | Ethyl group instead of ethoxy | Potentially similar antimicrobial properties |

| 2-Methoxy-3-methylcyclopropane-1-carboxylic acid | Methoxy group | Investigated for anticancer activity |

| 2-Ethoxy-3-ethylcyclopropane-1-carboxylic acid | Ethyl group | Similar chemical reactivity but distinct biological profiles |

Research Applications

This compound is being explored for various applications:

- Organic Synthesis : It serves as a building block for more complex organic molecules.

- Pharmaceutical Development : Ongoing research is investigating its potential as a drug intermediate or therapeutic agent.

Propiedades

IUPAC Name |

2-ethoxy-3-methylcyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-3-10-6-4(2)5(6)7(8)9/h4-6H,3H2,1-2H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAXPZTIUHQVFKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(C1C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.